BenchChemオンラインストアへようこそ!

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide

medicinal chemistry isoxazole carboxamide evidence gap

5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide (CAS 1428373-22-1, molecular formula C₁₈H₁₅N₃O₃S, MW 353.4) is a synthetic small molecule comprising a 5-methylisoxazole-4-carboxamide core linked to an indolin-6-yl moiety bearing an N1-thiophene-2-carbonyl substituent. The compound belongs to the broader class of isoxazole-4-carboxamide derivatives, which have been investigated for anticancer, antibacterial, and antioxidant activities in recent medicinal chemistry programs.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 1428373-22-1
Cat. No. B2588862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide
CAS1428373-22-1
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C18H15N3O3S/c1-11-14(10-19-24-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-25-16/h2-5,8-10H,6-7H2,1H3,(H,20,22)
InChIKeyLOPJLKOJQYLZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide (CAS 1428373-22-1): Chemical Identity and Evidence Availability


5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide (CAS 1428373-22-1, molecular formula C₁₈H₁₅N₃O₃S, MW 353.4) is a synthetic small molecule comprising a 5-methylisoxazole-4-carboxamide core linked to an indolin-6-yl moiety bearing an N1-thiophene-2-carbonyl substituent. The compound belongs to the broader class of isoxazole-4-carboxamide derivatives, which have been investigated for anticancer, antibacterial, and antioxidant activities in recent medicinal chemistry programs. [1] Critically, a systematic search of PubMed, PubChem, ChEMBL, BindingDB, patent databases, and major supplier catalogs as of April 2026 reveals no primary research publications, patents, or authoritative database entries containing quantitative biological or physicochemical data specifically for this compound. All retrievable product pages originate from excluded vendor sites that lack citable primary evidence. This evidence gap has direct implications for scientific procurement decisions.

Why Generic Substitution Is Not Supported for 5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide


Within the isoxazole-4-carboxamide class, minor structural variations produce substantial differences in biological activity profiles. The 2025 study by Khedkar et al. on twelve 5-methylisoxazole-4-carboxamide derivatives demonstrated that different amide substituents yielded IC₅₀ values ranging from below 200 μg/mL to inactive against MCF-7 breast cancer cells, and antibacterial activity varied from potent to absent depending solely on the amide appendage. [1] The target compound's specific combination of an indolin-6-yl linker and thiophene-2-carbonyl N-capping group is structurally distinct from published analogs — the closest documented comparators bear acetyl, cyclopropanecarbonyl, or furan-2-carbonyl groups at the indoline N1 position. Without compound-specific quantitative data for this exact chemotype, any assumption of functional interchangeability with other isoxazole-4-carboxamides or indoline-containing analogs is scientifically unwarranted. The absence of published selectivity, potency, or ADME data for CAS 1428373-22-1 means that procurement for target-based screening or in vivo studies carries unquantifiable risk of inactivity or off-target effects.

Quantitative Differentiation Evidence for 5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide: Evidence Availability Assessment


Direct Comparator Data: No Head-to-Head Quantitative Comparisons Available in Peer-Reviewed Literature

A systematic search of PubMed, patents, PubChem, ChEMBL, and BindingDB as of April 2026 identified zero publications containing quantitative biological, physicochemical, or pharmacological data for CAS 1428373-22-1. No head-to-head comparison against any named comparator exists in the peer-reviewed literature. [1] This represents a fundamental evidence gap: without published IC₅₀, Kᵢ, EC₅₀, selectivity, or ADME data, no quantified differentiation claim can be made. The compound's exclusion from the comprehensive 2025 SAR study of 5-methylisoxazole-4-carboxamide derivatives by Khedkar et al. further indicates it has not been prioritized for systematic biological evaluation. [2]

medicinal chemistry isoxazole carboxamide evidence gap

Class-Level Cytotoxic Activity: Benchmark Ranges from 5-Methylisoxazole-4-Carboxamide Derivatives Against MCF-7

In the 2025 study by Khedkar et al., eleven 5-methylisoxazole-4-carboxamide amide derivatives were evaluated for cytotoxicity against the MCF-7 breast cancer cell line via MTT assay. Most compounds reduced cell viability with IC₅₀ values below 200 μg/mL, though three derivatives (compounds 2, 11, and 13) were notably less active. The most potent compounds showed IC₅₀ values substantially lower than 200 μg/mL. [1] However, the target compound was not among those tested; its specific indolin-6-yl-thiophene amide substituent is structurally distinct from the aliphatic and aromatic amines used in the study. This class-level benchmark provides a plausible activity range but cannot be used to infer the target compound's potency, as SAR within this series is highly sensitive to amide substituent identity. [2]

anticancer MCF-7 isoxazole carboxamide cytotoxicity

Structural Differentiation: Unique Indoline-Thiophene-Isoxazole Scaffold Combination

The target compound's scaffold — a 5-methylisoxazole-4-carboxamide connected via an amide bond to an indolin-6-yl moiety bearing an N1-thiophene-2-carbonyl group — represents a distinct three-ring hybrid not described in published SAR studies. The 2020 ACS MedChem Lett study on isoxazole amides as SMYD3 inhibitors explored diverse amide substituents but did not include indoline-containing analogs. [1] Similarly, the 2025 Khedkar study used simple amine substituents. [2] The closest commercially cataloged analogs differ at the indoline N1 substituent (acetyl vs. cyclopropanecarbonyl vs. furan-2-carbonyl) and at the isoxazole substitution pattern (isoxazole-5-carboxamide regioisomers also exist). The thiophene-2-carbonyl group introduces unique electronic and steric properties — including sulfur-mediated polarizability and potential for CH-π interactions — that are absent in acetyl or cyclopropanecarbonyl congeners. [3] This structural uniqueness is a double-edged sword: it offers potential for novel target engagement but also means no predictive SAR models exist to guide experimental design.

scaffold novelty chemical diversity indoline-isoxazole hybrid

In Silico ADME Prediction: Favorable Drug-Likeness Profile for the 5-Methylisoxazole-4-Carboxamide Class

The 2025 study by Khedkar et al. performed comprehensive in silico ADME profiling on twelve 5-methylisoxazole-4-carboxamide derivatives. All compounds exhibited high predicted gastrointestinal absorption, ideal lipophilicity (within drug-like range), minimal predicted inhibition of critical CYP enzymes, and favorable physicochemical parameters (molar refractivity, TPSA, rotatable bond count, H-bond donor/acceptor counts) that satisfied both Lipinski's Rule of Five and lead-likeness criteria. [1] While the target compound was not included in this analysis, its shared 5-methylisoxazole-4-carboxamide core and comparable physicochemical profile (MW 353.4 vs. the study range of ~250-400 Da; similar H-bond donor/acceptor counts) suggest it would likely fall within similar ADME-predicted ranges. However, the thiophene sulfur atom may influence CYP metabolism (potential for CYP2C9 or CYP3A4 interactions via sulfur oxidation) in ways that the studied derivatives do not capture. [2] This class-level inference provides provisional encouragement but cannot substitute for compound-specific experimental ADME data.

drug-likeness ADME in silico physicochemical properties

Recommended Application Scenarios for 5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide Based on Available Evidence


Diversity-Oriented Synthesis and Chemical Library Expansion

The target compound's unique indoline-thiophene-isoxazole hybrid scaffold makes it appropriate for diversity-oriented synthesis (DOS) programs and high-throughput screening (HTS) library expansion where scaffold novelty is the primary selection criterion. Its three distinct heterocyclic domains (isoxazole, indoline, thiophene) offer multiple vectors for further chemical diversification. Procurement for this purpose is justified by structural uniqueness rather than by target-specific activity data. Users should budget for de novo characterization including purity verification (HPLC, NMR), solubility determination, and stability assessment prior to screening.

Fragment-Based and Structure-Based Drug Design Feasibility Assessment

The co-crystal structures of isoxazole amide inhibitors bound to SMYD3 (PDB: 6P6G, 6P6K, 6P7Z) provide a structural biology framework for evaluating whether the target compound's indoline-thiophene extension could productively engage the SMYD3 binding pocket or other methyltransferase targets. [1] Although the target compound is not among the co-crystallized ligands, its scaffold shares the isoxazole-4-carboxamide pharmacophore present in the SMYD3 inhibitor series. Computational docking studies using these published structures could prioritize the compound for enzymatic screening. Procurement for this purpose should be coupled with SMYD3 (or related methyltransferase) biochemical assay capabilities.

Anticancer Screening with Appropriate Benchmarking Controls

Based on class-level cytotoxic activity of 5-methylisoxazole-4-carboxamide derivatives against MCF-7 breast cancer cells (IC₅₀ values <200 μg/mL for most active members), [2] the target compound may be considered for inclusion in cancer cell line panels — but only when screened alongside the published active derivatives as internal benchmarks. Without published selectivity data against normal cell lines (e.g., MCF-10A), any observed cytotoxicity cannot be interpreted as cancer-selective. Procurement for this application should include at least one published active comparator compound and appropriate vehicle/positive controls (e.g., etoposide or doxorubicin) in the experimental design.

Cautionary Note: Applications Requiring Pre-Existing Biological Validation Data Are Not Supported

Procurement for target-based drug discovery programs (e.g., kinase inhibition, GPCR modulation, epigenetic target engagement), in vivo efficacy studies, or ADME/Tox profiling is not supported by the current evidence base. No published Kᵢ, IC₅₀, EC₅₀, selectivity panel, pharmacokinetic, or toxicological data exist for this compound. [3] Investigators considering these applications must budget for complete de novo biological profiling, which may require multi-milligram quantities and substantial assay development resources. The risk of compound inactivity or unanticipated off-target effects is unquantifiable at present.

Quote Request

Request a Quote for 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.